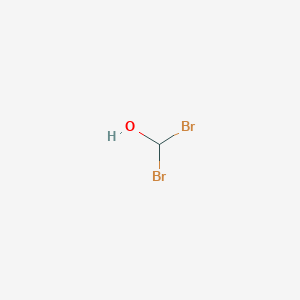
Dibromomethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromomethanol is an organic compound with the chemical formula CHBr2OH. It is a colorless to yellow liquid that is slightly soluble in water but highly soluble in organic solvents. This compound is a member of the halomethane family and is known for its reactivity due to the presence of two bromine atoms and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibromomethanol can be synthesized through several methods. One common laboratory method involves the bromination of methanol using bromine in the presence of a catalyst. The reaction typically proceeds as follows:
CH3OH+2Br2→CHBr2OH+2HBr
This reaction requires careful control of temperature and the use of a catalyst to ensure the selective formation of this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced by the bromination of formaldehyde or methanol under controlled conditions. The process involves the use of bromine and a suitable catalyst to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dibromomethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibromoacetic acid.
Reduction: It can be reduced to form methanol or other lower brominated compounds.
Substitution: The bromine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Dibromoacetic acid.
Reduction: Methanol or lower brominated methanols.
Substitution: Various halomethanols depending on the substituent used.
Aplicaciones Científicas De Investigación
Dibromomethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: this compound is studied for its potential biological activity and effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of flame retardants, solvents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dibromomethanol involves its reactivity with various biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The hydroxyl group allows for hydrogen bonding and interactions with other polar molecules, influencing its solubility and reactivity.
Comparación Con Compuestos Similares
Dibromomethane (CH2Br2): Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
Bromoform (CHBr3): Contains three bromine atoms and is more volatile and toxic compared to dibromomethanol.
Tetrabromomethane (CBr4): Contains four bromine atoms and is used as a heavy solvent and in organic synthesis.
Uniqueness: this compound is unique due to the presence of both bromine atoms and a hydroxyl group, which imparts distinct reactivity and solubility properties. This makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
166600-78-8 |
|---|---|
Fórmula molecular |
CH2Br2O |
Peso molecular |
189.83 g/mol |
Nombre IUPAC |
dibromomethanol |
InChI |
InChI=1S/CH2Br2O/c2-1(3)4/h1,4H |
Clave InChI |
WICMSCLXMMZMFF-UHFFFAOYSA-N |
SMILES canónico |
C(O)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
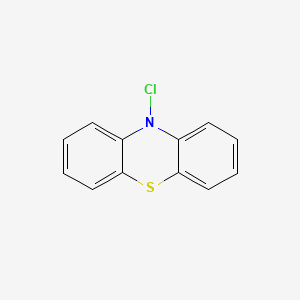
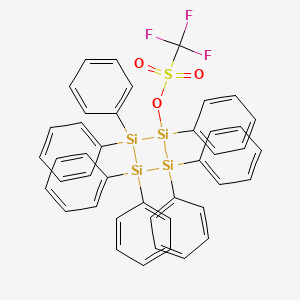
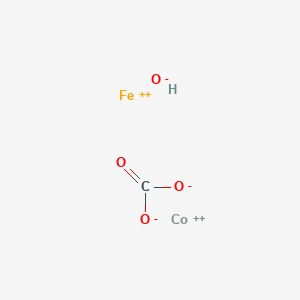
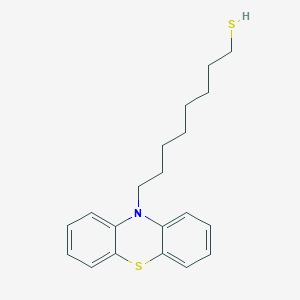
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
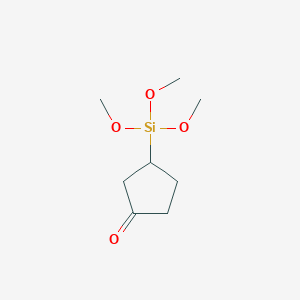
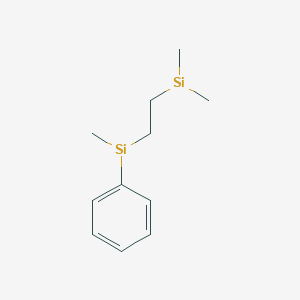
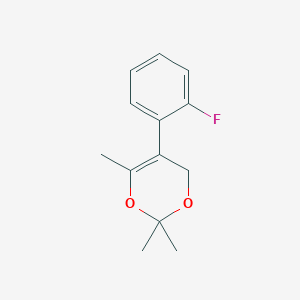
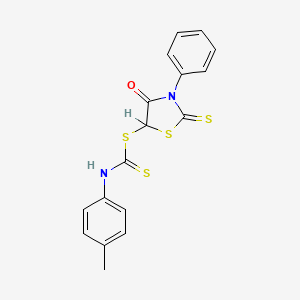
![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)

![6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15163319.png)
